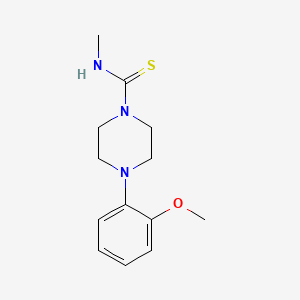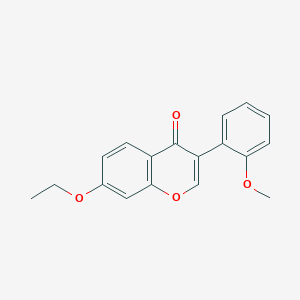![molecular formula C18H21N3O4 B5595930 5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide](/img/structure/B5595930.png)
5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide” is part of a class of chemicals that have been synthesized and studied for various biological activities. Its structure suggests potential interactions with biological targets, contributing to its relevance in medicinal chemistry and drug design. Research in this area often explores the synthesis, molecular structure, chemical reactions, properties, and potential therapeutic applications of such compounds.
Synthesis Analysis
The synthesis of this compound involves multiple steps, including cyclocondensation, Claisen Schmidt condensation, and Mannich reactions, among others. These methods allow for the introduction of specific functional groups, controlling the molecule's overall structure and properties. Techniques such as IR, 1H-NMR, and EI-MS spectral data are commonly used for structural confirmation (Hussain et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like “5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide” is often analyzed using X-ray crystallography, providing insights into the spatial arrangement of atoms and the overall geometry. This information is crucial for understanding the compound's interactions with biological targets (Zhang, Wen, Tang, & Li, 2007).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have synthesized novel compounds derived from specific molecular frameworks, including "5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide", demonstrating the potential for creating a variety of heterocyclic compounds with potential biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been derived for their anti-inflammatory and analgesic properties, showcasing the versatility of such molecular frameworks in drug development (Abu‐Hashem et al., 2020).
Receptor Binding Studies
Compounds related to "5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide" have been extensively studied for their binding affinity to various receptors, particularly serotonin (5-HT) receptors. These studies aim to elucidate the compound's potential as therapeutic agents by understanding their interaction with biological targets. For example, analogues of 5-HT1A serotonin antagonists have been explored for their selectivity and binding affinity, highlighting the importance of structural modification to achieve desired pharmacological profiles (Raghupathi et al., 1991).
Potential Therapeutic Applications
Several studies have indicated the potential therapeutic applications of derivatives of "5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide" in treating various conditions. For instance, compounds with similar frameworks have shown promise in Alzheimer's disease treatment through enzyme inhibition activity, suggesting their role in developing new therapeutic strategies (Hussain et al., 2016). Additionally, the antimicrobial activities of some novel 1,2,4-triazole derivatives have been evaluated, demonstrating the compound's potential in addressing bacterial and fungal infections (Bektaş et al., 2010).
Propiedades
IUPAC Name |
5-[[4-(2-methoxyphenyl)-3-oxopiperazin-1-yl]methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-19-18(23)16-8-7-13(25-16)11-20-9-10-21(17(22)12-20)14-5-3-4-6-15(14)24-2/h3-8H,9-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHBYNHIMSSKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)CN2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5595851.png)
![N-[2-(2-thienyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5595856.png)

![8-[(5-acetyl-3-thienyl)carbonyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595871.png)
![7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5595880.png)
![N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5595886.png)

![3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5595914.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5595916.png)
![N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5595924.png)

![4-(2-furyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5595944.png)

![5-(2-bromophenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5595961.png)